molecular formula C23H18N2O6 B3497807 Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate

Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate

Cat. No.: B3497807
M. Wt: 418.4 g/mol
InChI Key: RTDUKBTYBIBHEN-UHFFFAOYSA-N
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Description

Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate is a complex organic compound that features a combination of furan, isoindole, and phenyl acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro groups in the isoindole moiety can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate involves its interaction with specific molecular targets. The furan and isoindole moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate is unique due to its combination of furan, isoindole, and phenyl acetate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6/c1-30-20(26)11-14-4-7-16(8-5-14)24-21(27)15-6-9-18-19(12-15)23(29)25(22(18)28)13-17-3-2-10-31-17/h2-10,12H,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDUKBTYBIBHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate
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Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate
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Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate
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Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate
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Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate
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Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate

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